

Application Note: Quantitation of Linezolid in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: (R)-Linezolid-d3

Cat. No.: B196450

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of Linezolid in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Linezolid is a critical oxazolidinone antibiotic used against multidrug-resistant Gram-positive bacteria.[1][2][3] Given that a significant portion of the drug is excreted unchanged in the urine, accurate measurement in this matrix is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][4][5][6] The method utilizes **(R)-Linezolid-d3** as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The sample preparation is streamlined using a simple "dilute-and-shoot" procedure, making it suitable for high-throughput analysis. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Linezolid is the first clinically approved oxazolidinone antibiotic, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).[1][3] Linezolid is cleared through both renal and non-renal pathways, with approximately 30-35% of an administered dose excreted as the parent drug in urine.[1][4][5][6] Therefore, monitoring its concentration in urine is vital for assessing renal clearance and overall drug disposition.

LC-MS/MS is the preferred analytical technique for bioanalytical studies due to its superior sensitivity and specificity compared to other methods like HPLC-UV.[7][8] The use of a stable

isotope-labeled internal standard, such as **(R)-Linezolid-d3**, is the gold standard for quantitative mass spectrometry.[9] It co-elutes with the analyte and behaves identically during extraction and ionization, providing the most effective means to compensate for potential analytical variability.[9] This note provides a complete protocol for sample preparation and LC-MS/MS analysis of Linezolid in human urine.

Experimental Protocols

Materials and Reagents

- Analytes: Linezolid (≥98% purity), **(R)-Linezolid-d3** (≥98% purity, 99 atom % D)
- Solvents: HPLC-grade Methanol, Acetonitrile, and Water (LC-MS grade)
- Additives: Formic Acid (LC-MS grade)
- Biological Matrix: Drug-free human urine, stored at -20°C

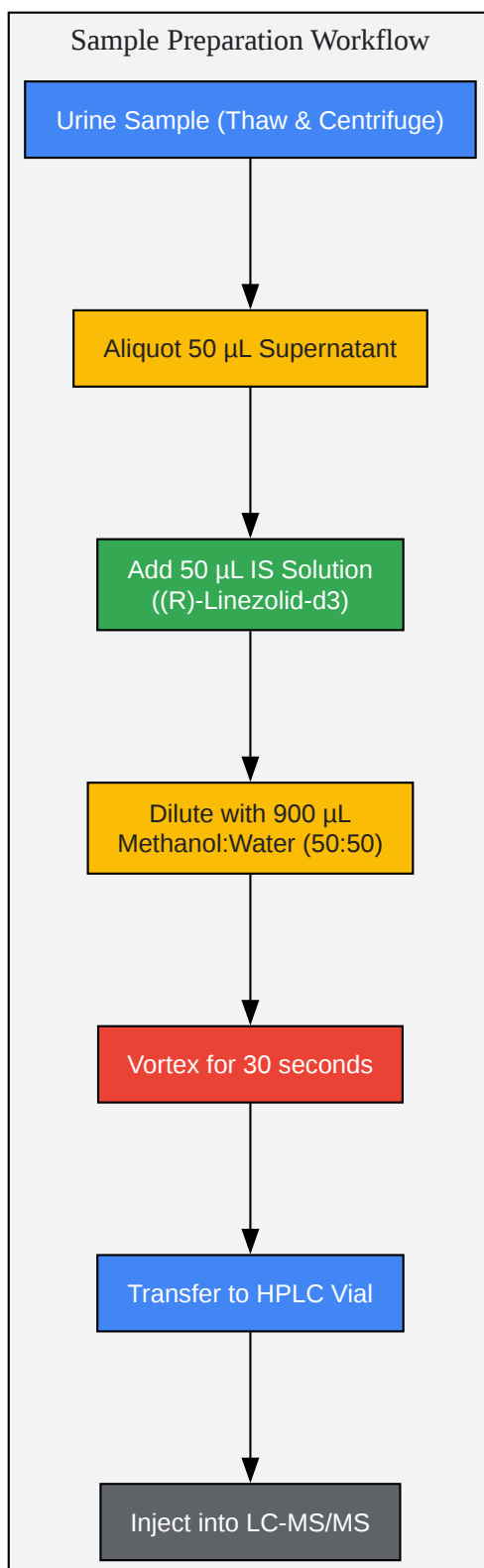
Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve 10 mg of Linezolid and **(R)-Linezolid-d3**, respectively, in 10 mL of methanol to create individual 1 mg/mL stock solutions.
 - Store at -20°C.
- Working Standard Solutions:
 - Prepare a series of Linezolid working solutions by serially diluting the primary stock with 50:50 (v/v) methanol:water to create calibration standards.
 - Prepare a separate set of working solutions for Quality Control (QC) samples from a different weighing of the reference standard.
- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the **(R)-Linezolid-d3** primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation

The sample preparation workflow employs a simple dilution method to minimize matrix effects and streamline processing.

- Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, add 50 μ L of the urine supernatant.
- Add 50 μ L of the Internal Standard Working Solution (100 ng/mL of **(R)-Linezolid-d3**).
- Add 900 μ L of 50:50 (v/v) methanol:water.
- Vortex the mixture for 30 seconds.
- Transfer the final solution to an HPLC vial for analysis.

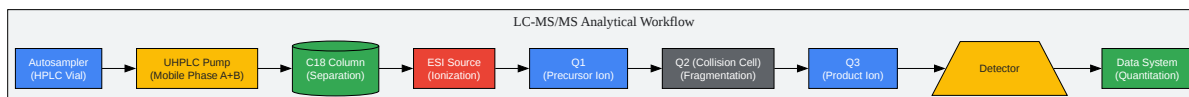


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Caption: Workflow for urine sample preparation.

LC-MS/MS Instrumentation and Conditions

Analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.



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Caption: Instrumental workflow for LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
Column	C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	5% B to 95% B in 3 min, hold 1 min, re-equilibrate
Run Time	5 minutes

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Linezolid)	m/z 338.1 -> 296.1
MRM Transition (Linezolid-d3)	m/z 341.1 -> 299.1
Collision Energy	Optimized for specific instrument (e.g., 15-25 eV)
Source Temperature	500 °C
IonSpray Voltage	5500 V

Method Validation and Data

The method was validated according to industry-standard bioanalytical guidelines. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with $1/x^2$ weighting was used.

Table 3: Summary of Method Validation Quantitative Data

Parameter	Result
Linearity Range	10 - 10,000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Lower Limit of Quantification (LLOQ)	10 ng/mL
Intra-day Precision (%CV)	≤ 8.5%
Inter-day Precision (%CV)	≤ 10.2%
Accuracy (% Bias)	Within ± 12% of nominal values
Mean Extraction Recovery	92.5% - 98.7%
Matrix Effect	Minimal (CV < 15%)

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantitation of Linezolid in human urine. The simple "dilute-and-shoot" sample preparation protocol is efficient and suitable for high-throughput clinical research. The use of the stable isotope-labeled internal standard, **(R)-Linezolid-d3**, ensures high accuracy and reproducibility. This validated method is well-suited for pharmacokinetic and therapeutic drug monitoring studies involving Linezolid.

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